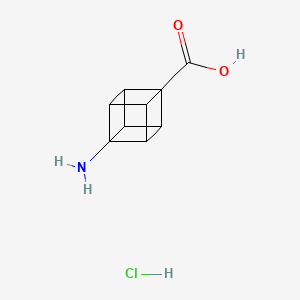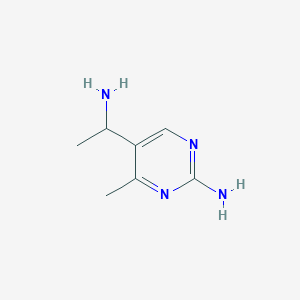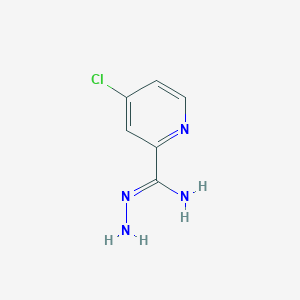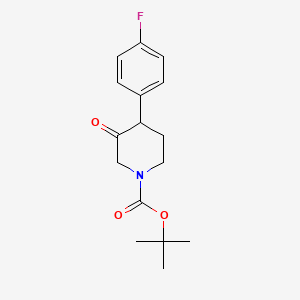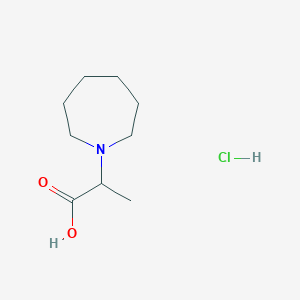
2-(azepan-1-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)propanoic acid hydrochloride is a chemical compound with the CAS Number: 90949-96-5 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(1-azepanyl)propanoic acid hydrochloride . The InChI code for this compound is 1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 207.7 .Aplicaciones Científicas De Investigación
Antioxidant Activity
2-(Azepan-1-yl)propanoic acid hydrochloride has been explored for its potential in the synthesis of novel compounds with antioxidant activities. Kumar, Gnanendra, and Naik (2009) synthesized amino acid analogues of 5H-dibenz[b,f]azepine, which included the coupling of amino acids like tyrosine, phenylalanine, hydroxyproline, and threonine with 3-chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one, a key intermediate in the synthesis. These compounds showed significant radical scavenging activity, particularly the hydroxyproline analogues, in 1,1-diphenyl-2-picryl hydrazyl (DPPH) free radical scavenging assays (H. V. Kumar, C. Gnanendra, & N. Naik, 2009).
Antibacterial Properties
Research by Isakhanyan et al. (2013) demonstrated the antibacterial potential of compounds derived from this compound. They synthesized aminoalkyl esters of substituted acetic and propionic acids, including 2-(azepan-1-yl)ethyl esters, and tested their antibacterial effectiveness. The results highlighted notable antibacterial activity, especially for the methyliodides of the aminoalkyl esters of substituted propionic acids (A. U. Isakhanyan et al., 2013).
Photochemical Reactions
Ohara, Martino, and Willigen (2006) conducted a study focusing on the photochemical reactions involving chromone and chromone-2-carboxylic acid with alcohol, influenced by hydrochloric acid. They utilized 2-propanol in their experiments, and the addition of hydrochloric acid led to intriguing findings in the net absorptive chemically induced dynamic electron polarization (CIDEP) spectra. This research offers insights into the complex interactions and effects of adding components like hydrochloric acid in photochemical processes (K. Ohara, D. Martino, & H. Willigen, 2006).
Safety and Hazards
The safety information for this compound suggests that it should be handled under inert gas and protected from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . The compound should not be subject to grinding/shock/friction . It is also recommended to avoid breathing dust/fume/gas/mist/vapours/spray .
Propiedades
IUPAC Name |
2-(azepan-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(9(11)12)10-6-4-2-3-5-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROYAMNQYOLMTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCCCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700653 |
Source


|
| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
302914-01-8 |
Source


|
| Record name | 2-(Azepan-1-yl)propanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

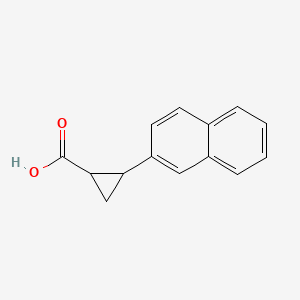
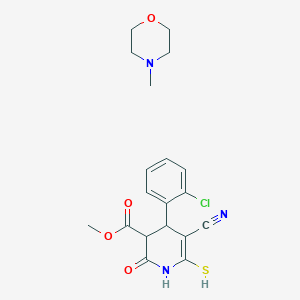
![2-[4-(hydroxyimino)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B6144343.png)

![5-[1-(hydroxyimino)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6144355.png)
![[3-(4-fluorophenyl)-1,2-oxazol-5-yl]methanesulfonyl chloride](/img/structure/B6144362.png)
![2-[4-(carboxymethyl)piperazin-1-yl]acetic acid dihydrochloride](/img/structure/B6144374.png)
![2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid hydrochloride](/img/structure/B6144384.png)
![9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B6144387.png)
